Spiro[3.5]nonan-2-amine
Description
Spiro[35]nonan-2-amine is a spirocyclic compound characterized by a unique structure where a nonane ring is fused to a cyclopropane ring at a single carbon atom
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
spiro[3.5]nonan-2-amine |
InChI |
InChI=1S/C9H17N/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7,10H2 |
InChI Key |
DRQKGOCDHAIHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-2-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable cyclopropane precursor with an amine under acidic or basic conditions. For example, the reaction of cyclopropyl ketone with ammonia or a primary amine can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Overview
Spiro[3.5]nonan-2-amine is a spirocyclic compound that has garnered attention in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure provides a versatile platform for synthesizing complex molecules and exploring biological interactions.
Chemical Synthesis
Building Block for Organic Synthesis
this compound serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its structure allows chemists to create diverse derivatives through various chemical reactions, including oxidation, reduction, and substitution.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Nitro or nitroso derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |
| Substitution | Alkyl halides, acyl chlorides | Substituted amines |
Biological Research
Potential Bioactive Molecule
In biological studies, this compound has shown promise as a bioactive molecule. Preliminary research indicates its potential as an inhibitor of specific enzymes and receptors, suggesting applications in drug development.
Medicinal Applications
Therapeutic Development
Research into this compound's therapeutic potential is ongoing. Its unique properties may allow it to be developed into drugs targeting various diseases, particularly those involving enzyme inhibition.
Case Studies
- Inhibition of KRAS G12C : A study demonstrated that derivatives of this compound could act as covalent inhibitors against the KRAS G12C mutation, which is relevant in cancer treatment .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities against various microorganisms, showing significant inhibition against pathogens like Staphylococcus aureus and Candida albicans .
Industrial Applications
Specialty Chemicals and Materials
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials due to its unique properties. Applications include coatings, adhesives, and polymers where specific chemical characteristics are required.
Table 2: Comparison of Spirocyclic Compounds
| Compound | Unique Features | Applications |
|---|---|---|
| This compound | Unique spirocyclic structure | Drug development, specialty chemicals |
| Spiro[3.4]octan-2-amine | Smaller ring size | Organic synthesis |
| Spiro[4.5]decane-2-amine | Larger ring size | Material science |
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.4]octan-2-amine
- Spiro[4.5]decane-2-amine
- Spiro[3.5]nonane-1,2-diamine
Uniqueness
Spiro[3.5]nonan-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it a valuable compound for various applications .
Biological Activity
Spiro[3.5]nonan-2-amine is a unique spirocyclic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological evaluations, including pharmacological effects and case studies.
Structural Characteristics
This compound has the molecular formula and features a distinctive spirocyclic structure that contributes to its biological properties. The compound's structure can be represented by the following SMILES notation: C1CCC2(CC1)CC(C2)N .
| Property | Value |
|---|---|
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| SMILES | C1CCC2(CC1)CC(C2)N |
| InChI | InChI=1S/C9H17N/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7,10H2 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that leverage various chemical reactions, including cyclization techniques. Recent advancements have employed innovative methods for constructing spirocyclic compounds, enhancing yields and selectivity .
Pharmacological Properties
Recent studies have highlighted the pharmacological potential of this compound, particularly in relation to its activity as an inhibitor in various biological systems:
- Antiviral Activity : Preliminary investigations suggest that spirocyclic compounds can inhibit viral proteases, such as those from SARS-CoV-2 and MERS-CoV. The binding affinity and inhibition mechanisms have been elucidated through X-ray crystallography, demonstrating effective interactions with key cysteine residues in the proteases .
- Neuroprotective Effects : Research has indicated that compounds structurally related to this compound may exhibit neuroprotective properties, potentially mitigating neuronal damage in ischemic conditions .
- Anticancer Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation, particularly in hepatocellular carcinoma models . The incorporation of spiro structures into existing anticancer frameworks has yielded compounds with enhanced activity compared to their non-spiro counterparts.
Case Study 1: Inhibition of SARS-CoV-2 Protease
A study focused on the design of spirocyclic inhibitors for SARS-CoV-2 3CL protease demonstrated that specific modifications within the spiro structure could significantly enhance binding affinity and inhibitory potency. The crystal structures revealed conformational flexibility that could be exploited for developing more effective inhibitors .
Case Study 2: Neuroprotection in Animal Models
In vivo studies involving animal models of ischemic stroke assessed the neuroprotective effects of this compound derivatives. Results indicated a reduction in infarction size and improved functional outcomes when administered post-injury, suggesting a therapeutic potential for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for Spiro[3.5]nonan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of spirocyclic amines often involves reductive amination or ring-closing strategies. For this compound, a multi-step approach may include cyclization of precursor amines under catalytic hydrogenation or acid-mediated conditions. For example, fluorinated spiro analogs (e.g., 6’-fluoro derivatives) have been synthesized via Pd-catalyzed cross-coupling followed by ring closure . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) can significantly impact stereochemical outcomes and yields. Refer to protocols for analogous spiro compounds (e.g., diazaspiro[4.4]nonanones) for guidance on avoiding side reactions like over-reduction .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR for spirocyclic proton splitting patterns and amine proton shifts (δ ~1.5–2.5 ppm).
- LC-MS : Confirm molecular weight (MW ~139.2 g/mol) and detect impurities (e.g., unreacted precursors).
- HPLC : Use reverse-phase columns (C18) with UV detection to quantify purity (>95% threshold recommended for biological assays) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from ignition sources. Monitor for degradation via periodic LC-MS .
- Waste disposal : Segregate aqueous and organic waste; consult institutional guidelines for amine-containing compound disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Source analysis : Compare assay conditions (e.g., cell lines, solvent carriers like DMSO vs. PBS). Contradictions may arise from solubility differences or metabolite interference.
- Dose-response validation : Perform IC curves across multiple concentrations (e.g., 1 nM–100 µM) to rule out false negatives/positives .
- Structural analogs : Test derivatives (e.g., 7-azaspiro[3.5]nonane) to isolate pharmacophore contributions .
Q. What strategies mitigate nitrosamine impurities in this compound during large-scale synthesis?
- Methodological Answer :
- Preventive measures : Avoid nitroso-containing reagents; use fresh solvents (e.g., acetonitrile) to limit nitrosation.
- Analytical testing : Employ GC-MS or LC-MS/MS with a detection limit <10 ppb for nitrosamines (e.g., NDMA). Validate methods per EMA guidelines using ng/ppm thresholds .
- Root-cause analysis : If impurities exceed limits, investigate reaction parameters (pH, temperature) and raw material sources in interim reports .
Q. How can computational modeling guide the design of this compound-based drug candidates?
- Methodological Answer :
- Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., GPCRs). Focus on the amine group’s hydrogen-bonding potential.
- ADMET prediction : Apply QSAR models to assess bioavailability, BBB penetration, and toxicity (e.g., Ames test predictions).
- Synthetic feasibility : Cross-reference with Enamine’s building block catalog to prioritize derivatives with commercial precursor availability .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/LD.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. 10 µM, 50 µM) using Tukey’s HSD for multiple comparisons.
- Power analysis : Predefine sample sizes (n ≥ 6) to ensure α = 0.05 and β = 0.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
